molecular formula C12H15NO3 B14833996 5-Cyclopropoxy-3-isopropoxypicolinaldehyde

5-Cyclopropoxy-3-isopropoxypicolinaldehyde

Cat. No.: B14833996
M. Wt: 221.25 g/mol
InChI Key: DRJGHLMKCWUICY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde typically involves the reaction of cyclopropyl alcohol and isopropyl alcohol with picolinaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The compound is then purified using standard techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-isopropoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

Scientific Research Applications

5-Cyclopropoxy-3-isopropoxypicolinaldehyde has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The molecular pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-isopropoxypicolinaldehyde is unique due to its specific substitution pattern on the picolinaldehyde ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclopropyloxy-3-propan-2-yloxypyridine-2-carbaldehyde

InChI

InChI=1S/C12H15NO3/c1-8(2)15-12-5-10(16-9-3-4-9)6-13-11(12)7-14/h5-9H,3-4H2,1-2H3

InChI Key

DRJGHLMKCWUICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)C=O

Origin of Product

United States

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